molecular formula C21H24N2O4 B2548851 4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 896281-93-9

4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No. B2548851
CAS RN: 896281-93-9
M. Wt: 368.433
InChI Key: PKZRCHXQRPKATI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological applications. While the specific compound "4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide" is not directly mentioned in the provided papers, similar compounds have been synthesized using various starting materials and methods. For instance, a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized from 4-aminophenazone, a non-steroidal anti-inflammatory drug . Another study reported the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides through the reduction of corresponding substituted N-(benzoylimino) pyridinium ylides . These methods highlight the versatility in the synthesis of benzamide derivatives, which could be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray diffraction techniques and computational methods such as Density Functional Theory (DFT) are commonly used to determine and analyze the molecular structure of these compounds. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction and DFT calculations, revealing its crystalline structure and electronic properties . Although the exact structure of "4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide" is not provided, similar analytical techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which are important for their biological activity and potential as pharmaceutical agents. The papers provided do not detail specific reactions for the compound , but they do discuss the biological evaluation of similar compounds, such as their inhibitory potential against enzymes like alkaline phosphatase and ecto-5'-nucleotidase . These biological assays are indicative of the chemical interactions that these compounds can engage in within a biological context.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical application. For instance, two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide were characterized, showing different thermal properties and stability . Similarly, the antioxidant activity of a benzamide derivative was determined using DPPH free radical scavenging test, which is related to its chemical properties . These studies provide a framework for analyzing the physical and chemical properties of "4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide".

Scientific Research Applications

Neuroleptic Activity and Psychosis Treatment

  • Benzamides derived from N,N-disubstituted ethylenediamines, including those with pyrrolidine structures, have shown potential as neuroleptics. These compounds were evaluated for their effects on stereotyped behavior induced by apomorphine in rats, revealing a correlation between structure and neuroleptic activity. Notably, certain benzamides demonstrated significant potency, suggesting their utility in treating psychosis with reduced side effects (Iwanami et al., 1981).

Anticancer Activity

  • N-(Pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anticancer activities against various human cancer cell lines. The presence of methoxy and nitro groups in the benzamide moiety enhanced the anticancer efficacy of these compounds, indicating the role of such structures in developing therapeutic agents (Mohan et al., 2021).

Alzheimer's Disease Research

  • Compounds with benzamide structures have been utilized as selective serotonin 1A (5-HT(1A)) molecular imaging probes, facilitating the quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This research offers insights into the receptor's involvement in the disease's progression and symptoms (Kepe et al., 2006).

Nootropic Agents

  • The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds has been explored for their potential nootropic (cognitive-enhancing) activities. These studies contribute to the development of new therapeutic options for cognitive disorders (Valenta et al., 1994).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-26-18-9-5-15(6-10-18)21(25)22-16-13-20(24)23(14-16)17-7-11-19(12-8-17)27-4-2/h5-12,16H,3-4,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZRCHXQRPKATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide

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